1-(1,3-benzodioxol-5-yl)-1H-tetrazole
Overview
Description
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is an organic compound that features a benzodioxole ring fused with a tetrazole moiety
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This causes mitotic blockade and cell apoptosis .
Biochemical Pathways
It can be inferred from related compounds that the compound may affect pathways related to cell cycle regulation, particularly those involving microtubule assembly and disassembly .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Based on its structure, it is predicted that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be diverse, ranging from binding interactions to modulation of activity .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,3-benzodioxole.
Formation of Tetrazole Ring: The benzodioxole is subjected to nitration, followed by reduction to form the corresponding amine. This amine is then reacted with sodium azide under acidic conditions to form the tetrazole ring.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with temperatures ranging from 50°C to 100°C.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole ring but differs in the presence of an amine group instead of a tetrazole ring.
1-(1,3-Benzodioxol-5-yl)-2-propanone:
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c1-2-7-8(14-5-13-7)3-6(1)12-4-9-10-11-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHORVHVFLLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=NN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320492 | |
Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326874-59-3 | |
Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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